molecular formula C9H18Cl3N2O2P B1681587 Trofosfamide CAS No. 22089-22-1

Trofosfamide

Cat. No.: B1681587
CAS No.: 22089-22-1
M. Wt: 323.6 g/mol
InChI Key: UMKFEPPTGMDVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Trofosfamide, a derivative of cyclophosphamide, primarily targets DNA . It belongs to the group of oxazaphosphorines, which are prodrugs . The most reactive site within DNA for this compound is the N7 position of guanine .

Mode of Action

This compound acts as an alkylating agent . It inhibits cell division by cross-linking DNA strands and decreasing DNA synthesis . The mechanism of action involves its transformation into active metabolites—ifosfamide and cyclophosphamide—within the body . These metabolites function as alkylating agents, meaning they attach alkyl groups to DNA molecules .

Biochemical Pathways

This compound, like cyclophosphamide and ifosfamide, requires hepatic biotransformation to form the cytotoxically active 4-hydroxy derivative . This process involves hydroxylation at the cyclic carbon 4 position to become cytotoxic . These unstable 4-OH metabolites are in equilibrium with their 4-aldotautomers, which spontaneously decompose by β-elimination to the DNA-alkylating oxazaphosphorine mustards and acrolein .

Pharmacokinetics

This compound is quickly eliminated from plasma and highly converted to its metabolites, mainly 4-hydroxy-Trofosfamide and ifosfamide . It has a short apparent half-life (1.2 h) and high apparent clearance (Cl/F 4.0 l/min) . The urinary excretion of this compound and its dechloroethylated metabolites amounts to about 10% of the total dose .

Result of Action

The result of this compound’s action is the inhibition of cell division, leading to cell cycle arrest or initiation of a pathway to apoptosis (programmed cell death) . This curtails the uncontrolled growth of tumor cells .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, its metabolic activation is dependent on the hepatic mixed-function oxidase system . Additionally, factors such as oral administration, decreased hepatic and renal function, previous chemotherapy with certain drugs, low serum albumin levels, and certain physical abnormalities can influence the action of this compound .

Biochemical Analysis

Biochemical Properties

Trofosfamide’s cytotoxic effect is preconditioned by its metabolic activation via “ring” oxidation at the hepatic mixed-function oxidase system . This process involves interactions with various enzymes and proteins within the body. The exact nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

This compound has been observed to have significant effects on various types of cells. For instance, it has been used in the treatment of elderly or frail patients with diffuse large B-cell lymphoma (DLBCL). In this context, this compound was generally well tolerated with manageable side effects, most of which were WHO class I–II .

Molecular Mechanism

The molecular mechanism of this compound involves its transformation into active metabolites through hydroxylation at position 4 . Additionally, side-chain oxidation results in the formation of Ifosfamide and Cyclophosphamide .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects can change over time. For instance, in vitro metabolism resulted in the formation of activated metabolites by hydroxylation at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: Trofosfamide is synthesized through a series of chemical reactions involving the introduction of chloroethyl groups to an oxazaphosphorine ring. The key steps include:

Industrial Production Methods: In industrial settings, this compound is produced in film-coated tablet form to ensure stability and controlled release. The production process involves coating the active ingredient with a protective film to prevent hydrolysis and degradation .

Comparison with Similar Compounds

Trofosfamide is structurally and functionally similar to other oxazaphosphorine compounds, such as:

    Cyclophosphamide: Another nitrogen mustard alkylating agent used in cancer treatment.

    Ifosfamide: Similar to cyclophosphamide, ifosfamide is also an oxazaphosphorine derivative used in cancer therapy.

Uniqueness of this compound:

Properties

IUPAC Name

N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKFEPPTGMDVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl3N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865031
Record name Trifosfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22089-22-1, 72282-84-9, 72282-85-0
Record name Trofosfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22089-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trofosfamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022089221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trofosfamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12902
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NSC314928
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC314927
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trofosfamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trifosfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trofosfamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROFOSFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64JRU6GJ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trofosfamide
Reactant of Route 2
Reactant of Route 2
Trofosfamide
Reactant of Route 3
Reactant of Route 3
Trofosfamide
Reactant of Route 4
Reactant of Route 4
Trofosfamide
Reactant of Route 5
Reactant of Route 5
Trofosfamide
Reactant of Route 6
Reactant of Route 6
Trofosfamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.